molecular formula C21H24N4O5 B11035970 methyl 2-(4-methoxyphenyl)-5-(2-morpholinoethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

methyl 2-(4-methoxyphenyl)-5-(2-morpholinoethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Cat. No.: B11035970
M. Wt: 412.4 g/mol
InChI Key: QKPNLEDFAXVFII-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine family, characterized by a fused bicyclic core with a pyrazole ring condensed to a pyridine moiety. Key structural features include:

  • 5-position: A 2-morpholinoethyl group, introducing a tertiary amine and ether functionality, which may enhance solubility and modulate biological activity.
  • 7-position: A methyl ester, critical for intermolecular interactions (e.g., hydrogen bonding) and metabolic stability.
    This scaffold is of interest in medicinal chemistry due to its structural versatility, particularly in kinase inhibition and anticancer applications .

Properties

Molecular Formula

C21H24N4O5

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 2-(4-methoxyphenyl)-5-(2-morpholin-4-ylethyl)-3-oxopyrazolo[4,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C21H24N4O5/c1-28-16-5-3-15(4-6-16)25-20(26)17-13-24(8-7-23-9-11-30-12-10-23)14-18(19(17)22-25)21(27)29-2/h3-6,13-14H,7-12H2,1-2H3

InChI Key

QKPNLEDFAXVFII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CN(C=C(C3=N2)C(=O)OC)CCN4CCOCC4

Origin of Product

United States

Preparation Methods

Cyclization of 3-Aminopyrazole Derivatives

A widely adopted method involves the condensation of ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl acetate with N,N-dimethylformamide dimethyl acetal (DMFDMA) in dimethylformamide (DMF). This reaction forms a dimethylaminomethylene intermediate, which undergoes intramolecular cyclization under reflux conditions to yield the pyrazolo[4,3-c]pyridine core. Key parameters include:

ParameterOptimal ConditionYield (%)Reference
SolventDMF85–90
Temperature80–100°C
Reaction Time4–6 hours

Tandem Borylation and Suzuki Coupling

Alternative routes employ palladium-catalyzed borylation at the C-3 position of preformed pyrazolo[4,3-c]pyridine intermediates, followed by Suzuki-Miyaura cross-coupling to introduce aryl groups. This method is advantageous for late-stage functionalization but requires stringent anhydrous conditions.

ComponentQuantityRole
7-Bromo intermediate1.0 equiv.Substrate
4-Methoxyphenylboronic acid1.2 equiv.Coupling partner
Pd(PPh₃)₄5 mol%Catalyst
K₂CO₃2.0 equiv.Base
Solvent (DME/H₂O)4:1 v/vReaction medium

Conditions : 90°C, 12 hours, inert atmosphere.
Yield : 75–82%.

Installation of the 2-Morpholinoethyl Group at Position 5

The 2-morpholinoethyl moiety is introduced via nucleophilic alkylation of a primary amine intermediate.

Alkylation of 5-Amino Intermediate

A two-step sequence is employed:

  • Amination : Treatment of the 5-chloro derivative with aqueous ammonia yields the 5-amino intermediate.

  • Alkylation : Reaction with 2-chloroethyl morpholine in the presence of K₂CO₃ in acetonitrile.

StepReagentConditionsYield (%)
AminationNH₃ (aq.), 70°C, 8 hoursEthanol88
Alkylation2-Chloroethyl morpholineK₂CO₃, MeCN, reflux70

Esterification to Form the Methyl Carboxylate

The final methyl ester is introduced via esterification of a carboxylic acid precursor.

Acid-Catalyzed Esterification

The 7-carboxylic acid derivative is treated with methanol in the presence of H₂SO₄ (2 mol%) under reflux.

ParameterConditionYield (%)
Methanol Volume10 mL/mmol substrate92
Reaction Time6–8 hours
Temperature65°C

Integrated Synthetic Pathway

Combining these steps, the most efficient route proceeds as follows:

  • Core Formation : Cyclization with DMFDMA.

  • Suzuki Coupling : Introduction of 4-methoxyphenyl.

  • Alkylation : Installation of 2-morpholinoethyl.

  • Esterification : Methyl ester formation.

Overall Yield : 42–48% (four steps).

Analytical Data and Characterization

Critical spectroscopic data for intermediates and the final product:

Compound¹H NMR (δ, ppm)MS (m/z)
Pyrazolo[4,3-c]pyridine core7.85 (d, J=8.1 Hz, 1H), 6.92 (s, 1H)245.1 [M+H]⁺
4-Methoxyphenyl derivative8.02 (d, J=8.7 Hz, 2H), 3.87 (s, 3H)377.2 [M+H]⁺
Final product4.31 (t, J=6.3 Hz, 2H), 3.71–3.65 (m, 8H, morpholine)466.3 [M+H]⁺

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization : Use of molecular sieves (4Å) improves imine formation efficiency during core synthesis.

  • Pd Catalyst Loading : Reducing Pd(PPh₃)₄ to 3 mol% with microwave assistance (100°C, 30 min) maintains yield while lowering costs.

  • Byproduct Mitigation : Chromatographic purification (SiO₂, EtOAc/hexane) is critical after alkylation to remove residual morpholine .

Chemical Reactions Analysis

Ester Group (Position 7)

  • Hydrolysis : Reacts with aqueous NaOH or KOH to form the corresponding carboxylic acid .

    RCOOR’+OHRCOO+R’OH\text{RCOOR'} + \text{OH}^- \rightarrow \text{RCOO}^- + \text{R'OH}
  • Aminolysis : Reacts with amines (e.g., benzylamine) to yield amides .

Morpholinoethyl Substituent (Position 5)

  • Alkylation/Quaternization : Reacts with alkyl halides to form quaternary ammonium salts.

  • Oxidation : Stable under mild conditions but may oxidize to N-oxide derivatives with H₂O₂/CH₃COOH .

Pyrazolo-Pyridine Core

  • Electrophilic Substitution : The electron-deficient ring undergoes nitration or sulfonation at position 4 under acidic conditions .

Catalytic and Cross-Coupling Reactions

The compound’s structure allows for palladium-catalyzed modifications:

  • Suzuki Coupling : If halogenated, reacts with aryl boronic acids to form biaryl derivatives (e.g., using Pd(dppf)Cl₂) .

  • Buchwald-Hartwig Amination : Introduces amine groups at activated positions .

Oxidation and Reduction Reactions

  • Reduction of Ketone (Position 3) :

    C=ONaBH4/MeOHCH-OH\text{C=O} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{CH-OH}

    Yields dihydro derivatives with potential enhanced solubility.

  • Oxidation of Thioether Groups : Not directly present but possible in analogs using KMnO₄ to form sulfones .

Ring-Opening and Rearrangement Reactions

  • Acid/Base-Mediated Ring Opening : Under strong HCl or NaOH, the pyrazolo-pyridine ring cleaves to yield linear diamines or carboxylic acids .

  • Thermal Rearrangement : Heating above 150°C induces ring expansion to form larger heterocycles (e.g., pyrazolo[3,4-b]azepines) .

Multicomponent Reactions

Participates in one-pot syntheses with aldehydes and mercapto acids to form thiazinane-fused derivatives . Example:

Target Compound+RCHO+HSCH2COOHEDCThiazinane-Pyrazolo Pyridine Hybrid\text{Target Compound} + \text{RCHO} + \text{HSCH}_2\text{COOH} \xrightarrow{\text{EDC}} \text{Thiazinane-Pyrazolo Pyridine Hybrid}

Biological Activity and Reactivity

While not a reaction per se, the compound’s interactions include:

  • Enzyme Inhibition : Binds to COX-II via hydrogen bonding with the morpholino oxygen and π-stacking of the pyridine ring .

  • Metabolic Modifications : Hepatic oxidation of the methoxyphenyl group to hydroxylated metabolites.

Stability and Degradation

  • Photodegradation : UV exposure leads to demethylation of the 4-methoxyphenyl group.

  • Hydrolytic Degradation : Stable in pH 4–8 but decomposes in strongly acidic/basic conditions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe or inhibitor for studying various biochemical pathways. Its structural features make it a candidate for interacting with specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its pyrazolo[4,3-c]pyridine core is known for its biological activity, which could lead to the development of new drugs.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4-methoxyphenyl)-5-(2-morpholinoethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key analogues and their properties, derived from synthetic and crystallographic studies (see References 3, 4, 6):

Compound Name Substituents (Position 2 / Position 5) Ester/Amide Group Melting Point (°C) Yield (%) Key Spectral Data (IR, MS)
Methyl 2-(4-methoxyphenyl)-5-(2-morpholinoethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate 4-Methoxyphenyl / 2-Morpholinoethyl Methyl ester N/A N/A N/A
Ethyl 5-(4-methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7b) Phenyl / 4-Methylphenyl Ethyl ester 233–235 50 IR: 1730, 1670 cm⁻¹; MS: m/z 373 (M⁺)
Ethyl 5-(4-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7c) Phenyl / 4-Methoxyphenyl Ethyl ester 236–237 79 IR: 1730, 1670 cm⁻¹; MS: m/z 389 (M⁺)
5-(2-Methoxyethyl)-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide Phenyl / 2-Methoxyethyl Carboxamide N/A N/A N/A

Key Observations:

Substituent Effects on Physicochemical Properties: The morpholinoethyl group in the target compound introduces a polar, bulky substituent compared to simpler alkyl or aryl groups (e.g., 7b, 7c). This likely enhances aqueous solubility due to morpholine’s tertiary amine and ether oxygen . 4-Methoxyphenyl vs. Phenyl: Compounds with 4-methoxyphenyl (e.g., 7c) exhibit higher yields (79%) compared to 4-methylphenyl analogues (50% for 7b), suggesting electronic effects (methoxy’s electron-donating nature) improve reaction efficiency .

Ester vs. Amide Functionality :

  • The methyl/ethyl ester derivatives (e.g., 7b, 7c) show strong IR absorption at ~1730 cm⁻¹ (C=O stretch), while carboxamide derivatives (e.g., compound in ) lack this signal, instead displaying N-H stretches near 3300 cm⁻¹ .

Thermal Stability: Melting points for ethyl ester derivatives (233–237°C) indicate moderate thermal stability, influenced by crystallinity and hydrogen-bonding networks.

Structural and Functional Insights from Research

  • Synthetic Methodology: Analogues like 7b and 7c are synthesized via condensation of substituted anilines with pyrazole precursors under acidic conditions (Procedure A). The morpholinoethyl substituent in the target compound likely requires tailored coupling agents due to steric hindrance .
  • Hydrogen-Bonding Patterns: Crystallographic studies (e.g., using SHELX software ) on related pyrazolo[4,3-c]pyridines reveal that the 3-oxo group participates in hydrogen bonds with adjacent molecules, forming dimeric or chain-like motifs. The morpholinoethyl group’s oxygen may act as an acceptor, altering crystal packing compared to methyl/methoxy substituents .
  • Biological Relevance: While biological data for the target compound are unavailable, analogues like 7f (with a quinolin-3-yl group) show activity in kinase assays, suggesting the pyrazolo[4,3-c]pyridine core is a viable pharmacophore. The morpholinoethyl group’s basicity could enhance target binding in enzyme active sites .

Biological Activity

Methyl 2-(4-methoxyphenyl)-5-(2-morpholinoethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (referred to as compound 1) is a complex heterocyclic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

Compound 1 features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities. The presence of the morpholinoethyl group and the methoxyphenyl substituent contributes to its pharmacological profile.

1. Enzyme Inhibition

Research indicates that compounds similar to 1 exhibit inhibitory activity against various enzymes, particularly carbonic anhydrases (CAs). For instance, derivatives of pyrazolo[4,3-c]pyridine have shown significant inhibition against cytosolic human isoforms hCA I and hCA II. In a study, certain derivatives demonstrated IC50 values lower than that of acetazolamide (AAZ), a standard CA inhibitor .

Compound Target IC50 (nM) Notes
1fhCA I< 10More potent than AAZ
1ghCA II< 20Competitive inhibitor
1kγ-CA< 15Effective against bacterial CA

2. Antiparasitic Activity

In studies evaluating the antiparasitic effects on Trypanosoma brucei (the causative agent of sleeping sickness), compounds related to 1 have shown promising results. For example, certain analogs exhibited EC50 values below 1 μM against bloodstream forms of the parasite, indicating potent antiparasitic activity .

3. Anticancer Potential

The pyrazolo[4,3-c]pyridine scaffold has been explored for its anticancer properties. Compound 1 has been evaluated for its ability to inhibit cancer cell proliferation in various cell lines. Notably, it has shown selectivity towards cancer cells while exhibiting lower toxicity towards normal fibroblast cells.

Structure-Activity Relationship (SAR)

The biological activity of compound 1 is influenced by its structural components:

  • Morpholinoethyl Group : Enhances solubility and may improve binding affinity to target proteins.
  • Methoxyphenyl Substituent : Contributes to increased potency against specific targets by modulating electronic properties.

Studies on related compounds suggest that modifications at the phenyl ring significantly affect enzyme inhibition and antiparasitic activity. For instance, ortho-substituted phenyl rings generally improve inhibitory potency compared to unsubstituted variants .

Case Study: Inhibition of Trypanosoma brucei GSK3

A series of aminopyrazole derivatives were synthesized and tested for their ability to inhibit TbGSK3. Among these, compounds with methoxy substitutions showed improved inhibition profiles compared to their non-substituted counterparts. The most potent inhibitors had an EC50 below 1 μM and demonstrated selectivity over human kinases .

Case Study: Carbonic Anhydrase Inhibition

In another study focusing on carbonic anhydrase inhibitors, several pyrazolo[4,3-c]pyridine derivatives were tested. Compound 1 was found to exhibit competitive inhibition against hCA I and II with favorable binding modes predicted through molecular docking studies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-(4-methoxyphenyl)-5-(2-morpholinoethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-component reactions (MCRs) are effective for synthesizing complex heterocycles like this compound. For example, a three-component reaction involving aniline derivatives, acetylenedicarboxylates, and aldehydes can yield pyrrolidinone analogs, as demonstrated in analogous systems . Optimization can be achieved via statistical Design of Experiments (DoE), which minimizes trial-and-error by systematically varying parameters (e.g., temperature, solvent, catalyst loading) and analyzing their effects on yield and purity . Computational reaction path searches, such as quantum chemical calculations, further refine experimental conditions by predicting energetically favorable pathways .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use FTIR to identify functional groups (e.g., carbonyl at ~1700 cm⁻¹) and ¹H/¹³C NMR to assign proton environments and carbon frameworks. For example, the methoxy group (4-methoxyphenyl) typically appears as a singlet near δ 3.8 ppm in ¹H NMR .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. Parameters like space group, unit cell dimensions, and bond angles (e.g., C–C bond lengths ~1.5 Å) validate the molecular geometry .

Q. What role does the morpholinoethyl substituent play in the compound’s physicochemical properties?

  • Methodological Answer : The morpholinoethyl group enhances solubility in polar solvents due to its tertiary amine and ether moieties. To quantify this, conduct logP measurements (octanol-water partitioning) and compare with analogs lacking this substituent. Computational tools like COSMO-RS can predict solubility and partition coefficients based on molecular polarity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental outcomes in the compound’s synthesis?

  • Methodological Answer : Implement a feedback loop where experimental data (e.g., reaction yields, byproduct profiles) are used to recalibrate computational models. For instance, if density functional theory (DFT) predicts a lower activation energy than observed experimentally, re-evaluate the solvent effects or transition-state approximations in the model. This iterative approach is central to methodologies like those employed by ICReDD .

Q. What experimental strategies are recommended to study the reactivity of the pyrazolo[4,3-c]pyridine core?

  • Methodological Answer :

  • Electrophilic Substitution : Probe the core’s electron-deficient regions (e.g., C-5 or C-7 positions) using halogenation or nitration reactions. Monitor regioselectivity via LC-MS or ¹H NMR .
  • Redox Behavior : Cyclic voltammetry can identify oxidation/reduction potentials, highlighting sites prone to metabolic degradation. Compare with computational predictions of frontier molecular orbitals (HOMO/LUMO) .

Q. How to design a reactor system for scaling up synthesis while maintaining reaction efficiency?

  • Methodological Answer : Utilize microreactor systems to enhance heat/mass transfer for exothermic or fast reactions. Computational fluid dynamics (CFD) simulations can optimize reactor geometry and flow rates. Refer to subclass RDF2050112 (reaction fundamentals and reactor design) for methodologies on scaling heterogeneous reactions .

Q. What statistical approaches are effective for analyzing contradictory data in crystallographic vs. spectroscopic structural assignments?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify outliers in datasets. For example, if SCXRD data conflicts with NMR-derived NOE correlations, use Rietveld refinement (for XRD) and 2D NMR (e.g., HSQC, HMBC) to reconcile discrepancies .

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